molecular formula C17H19NO4S2 B11583825 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxy-N-(thiophen-2-ylmethyl)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxy-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11583825
M. Wt: 365.5 g/mol
InChI Key: ILLSBTKKJARUEM-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxy-N-(thiophen-2-ylmethyl)acetamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a tetrahydrothiophene ring with a sulfone group, a phenoxy group, and a thiophen-2-ylmethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxy-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring followed by the introduction of the sulfone group. The phenoxy and thiophen-2-ylmethyl groups are then attached through nucleophilic substitution reactions. Common reagents used in these reactions include phenol derivatives, thiophene derivatives, and acylating agents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxy-N-(thiophen-2-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenoxy and thiophen-2-ylmethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxy-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxy-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfone group can interact with various enzymes and proteins, potentially inhibiting their activity. The phenoxy and thiophen-2-ylmethyl groups may also contribute to the compound’s overall biological activity by binding to specific receptors or interfering with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxy-N-(thiophen-2-ylmethyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H19NO4S2

Molecular Weight

365.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-phenoxy-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C17H19NO4S2/c19-17(12-22-15-5-2-1-3-6-15)18(11-16-7-4-9-23-16)14-8-10-24(20,21)13-14/h1-7,9,14H,8,10-13H2

InChI Key

ILLSBTKKJARUEM-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)COC3=CC=CC=C3

Origin of Product

United States

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